molecular formula C21H21FN2O2S2 B2708702 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941922-63-0

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2708702
CAS No.: 941922-63-0
M. Wt: 416.53
InChI Key: RPFZDFDUWHSOAD-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a 4-fluorobenzylthio group and at position 4 with an acetamide moiety linked to a 2-methoxyphenethylamine. The fluorine atom and methoxy group are critical for modulating electronic properties and bioavailability, while the thioether bridge enhances lipophilicity. Structural confirmation of such compounds typically relies on NMR, IR, and mass spectrometry (MS) data, as seen in analogous derivatives .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c1-26-19-5-3-2-4-16(19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFZDFDUWHSOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural features, including a thiazole ring and a fluorobenzyl group, which enhance its interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyphenethyl)acetamide. Its molecular formula is C18H20FN2OSC_{18}H_{20}FN_2OS, with a molecular weight of approximately 342.43 g/mol.

Structural Features

FeatureDescription
Thiazole RingProvides a core structure that is biologically active
Fluorobenzyl GroupEnhances lipophilicity and potential target interaction
Methoxyphenethyl GroupMay improve solubility and biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the fluorobenzyl group facilitate binding to these targets, potentially leading to modulation of various biochemical pathways.

Target Interactions

  • Enzyme Inhibition : Binding studies indicate that this compound may inhibit specific enzymes by occupying their active sites or allosteric sites, thereby influencing metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, impacting signaling pathways related to pain perception and inflammation.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.

Comparative Studies

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Comparison Table

Compound NameUnique FeaturesBiological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamideChlorine substituent instead of fluorineAltered antimicrobial activity
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamideMethyl group instead of fluorineChanges in chemical reactivity and bioactivity
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(phenyl)acetamideLacks methoxy groupEnhanced anticancer properties

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in different biological systems:

  • In Vitro Studies : Research involving human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.
    • Results : IC50 values indicated potent anticancer activity compared to control groups.
  • In Vivo Studies : Animal models have been utilized to evaluate anti-inflammatory effects.
    • Methodology : Mice were induced with inflammation and treated with the compound.
    • Results : Significant reduction in inflammatory markers was observed, suggesting therapeutic potential.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazole vs. Thiadiazole Analogs: The target compound’s thiazole core differs from thiadiazole-based analogs like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (). Biological Implications: Thiazoles are more commonly associated with kinase inhibition, while thiadiazoles may target bacterial enzymes (e.g., dihydropteroate synthase) .

Substituent Effects

  • Fluorinated Aromatic Groups: The 4-fluorobenzylthio group in the target compound parallels N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () and compound 9b (fluorophenyl-thiazole, ). Fluorine enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets . Methoxy Groups: The 2-methoxyphenethyl group in the target compound resembles 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (). Methoxy groups contribute to hydrogen bonding and π-π stacking interactions .

Acetamide Linker Modifications

  • Thioether vs. Sulfonyl/Amino Linkers: The thioether bridge in the target compound contrasts with sulfonyl (e.g., N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b), ) or amino linkers (e.g., N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)amino]propanamide (23b), ). Sulfonyl groups increase solubility but may reduce cellular uptake due to higher polarity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Evidence
Target Compound Not reported 4-Fluorobenzylthio, 2-methoxyphenethyl N/A
5h (Thiadiazole analog) 133–135 Benzylthio, isopropyl-methylphenoxy
21b (Sulfonylpropanamide) >137 (decomposed) 4-Fluorobenzyl, dichlorophenylsulfonyl
9b (Fluorophenyl-thiazole) Not reported 4-Fluorophenyl, triazole-benzimidazole
  • The absence of melting point data for the target compound limits direct comparisons, but trends suggest bulkier substituents (e.g., dichlorophenylsulfonyl in 21b) increase thermal stability .

Spectroscopic Features

  • IR Spectroscopy :
    • The target compound’s thioether (C–S stretch ~650 cm⁻¹) and acetamide (C=O ~1660 cm⁻¹) align with hydrazinecarbothioamides (1243–1258 cm⁻¹ for C=S) and triazoles (1247–1255 cm⁻¹ for C=S) in .
  • NMR :
    • Aromatic protons in the 2-methoxyphenethyl group would resonate near δ 6.8–7.5 ppm, similar to 5k (δ 6.7–7.4 ppm) .

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